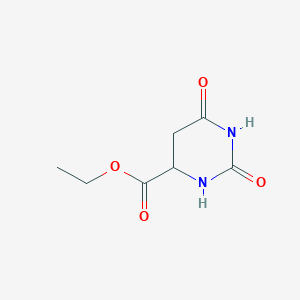![molecular formula C7H13NO B12103111 (1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol](/img/structure/B12103111.png)
(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol” is a bicyclic organic compound with the following structural formula:
This compound
It belongs to the class of azabicyclo compounds and contains three fused rings. The compound’s systematic IUPAC name is “(1R,5R,6R)-8-azabicyclo[3.2.1]octan-3-ol” . Let’s explore its properties and applications further.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of “(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol” involves several routes. One common method is the reduction of a suitable precursor, such as an azabicyclo ketone or an imine. For example, the reduction of an azabicyclo ketone with a chiral reducing agent can yield the desired compound.
Reaction Conditions: The reduction reaction typically employs hydrogen gas (H₂) and a catalyst (e.g., palladium on carbon) under mild conditions. Chiral ligands may be used to control stereochemistry during the reduction.
Industrial Production: While industrial-scale production methods may vary, the synthetic route involving reduction remains a key step. Optimization of reaction conditions and scalability are essential for large-scale production.
Analyse Chemischer Reaktionen
Reactivity: “(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol” can undergo various chemical reactions, including:
Oxidation: Oxidation of the alcohol group can yield corresponding ketones or aldehydes.
Substitution: The hydroxyl group can be substituted with other functional groups.
Ring-opening reactions: Cleavage of the bicyclic ring system can lead to open-chain derivatives.
Reduction: Hydrogen gas (H₂) with a suitable catalyst.
Oxidation: Oxidizing agents like chromic acid (H₂CrO₄) or potassium permanganate (KMnO₄).
Substitution: Various nucleophiles (e.g., halides, amines).
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution can lead to various derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a chiral building block in organic synthesis.
- Investigated for its role in asymmetric catalysis.
- Potential applications in drug design due to its unique structure.
- Studied for its interactions with biological receptors.
- Used in the synthesis of pharmaceuticals and fine chemicals.
Wirkmechanismus
The exact mechanism by which “(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol” exerts its effects depends on its specific application. It may act as a ligand, enzyme inhibitor, or participate in complex biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
“(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol” shares structural features with related compounds, such as:
- “(1R,2R,3R,4S,5R,6R)-8-azabicyclo[3.2.1]octane-1,2,3,4,6-pentol” .
- Other bicyclic alcohols with similar ring systems.
Eigenschaften
Molekularformel |
C7H13NO |
|---|---|
Molekulargewicht |
127.18 g/mol |
IUPAC-Name |
(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol |
InChI |
InChI=1S/C7H13NO/c9-7-2-5-1-6(7)4-8-3-5/h5-9H,1-4H2/t5-,6-,7-/m1/s1 |
InChI-Schlüssel |
HEZQDMDQUVBDOA-FSDSQADBSA-N |
Isomerische SMILES |
C1[C@@H]2C[C@H]([C@H]1CNC2)O |
Kanonische SMILES |
C1C2CC(C1CNC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Rel-(3ar,4s,6s,7s,7as)-5-(tert-butoxycarbonyl)-2,2-dimethylhexahydro-4,7-methano[1,3]dioxolo[4,5-c]p](/img/structure/B12103050.png)





![[5-acetyloxy-2-(acetyloxymethyl)-6-[2-(3,4-diacetyloxyphenyl)ethoxy]-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-diacetyloxyphenyl)prop-2-enoate](/img/structure/B12103079.png)

![2-{2H,6H-[1,3]dioxolo[4,5-f]indazol-3-yl}acetic acid](/img/structure/B12103089.png)

![tert-Butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B12103103.png)

